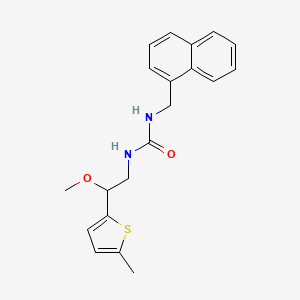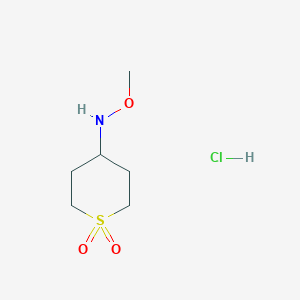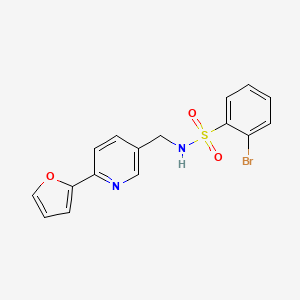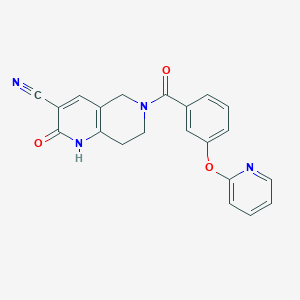
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Adjustments in Urea Derivatives
Research on conformational adjustments over synthons of urea and thiourea-based assemblies highlights the significance of intramolecular hydrogen bonding and its impact on polymorphism and cyclisation reactions. These findings suggest that urea derivatives, including those similar to the specified compound, play a crucial role in self-assembly processes and could be used in designing novel materials with specific structural and functional properties (Phukan & Baruah, 2016).
Photochemical Transformations
A study on the photochemical transformations of similar compounds involving the thiophene and naphthalene units demonstrated the ability to yield angular tetracyclic products through cyclization. This process is indicative of the potential for creating complex molecular structures that could have applications in the development of novel pharmaceuticals or materials with unique photochemical properties (Kamboj et al., 2011).
Fluorescence Spectral Studies
Interactions of fluorescent probes with biomolecules, as investigated through fluorescence spectral studies, reveal the utility of naphthalene derivatives in biological assays and imaging. This suggests that compounds with naphthalene and urea functionalities could be designed as fluorescent markers for various biochemical applications (Ghosh et al., 2016).
Highly Selective Fluorescent Sensors
The development of highly selective ratiometric fluorescent sensors for Cu(II) ions using naphthalene derivatives with urea groups showcases the potential for these compounds in environmental monitoring and analytical chemistry. This application is particularly relevant for the detection and quantification of metal ions in various matrices (Yang et al., 2006).
Naphthoquinone-based Chemosensors
Synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions demonstrate the application of naphthalene derivatives in sensing technologies. These compounds exhibit remarkable selectivity towards Cu2+ ions, indicating their potential use in the development of highly sensitive and selective chemical sensors (Gosavi-Mirkute et al., 2017).
Properties
IUPAC Name |
1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-10-11-19(25-14)18(24-2)13-22-20(23)21-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,18H,12-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNUGZIPPDFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)
![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)



![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)




![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)

![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)

